molecular formula C10H12ClN3O2 B1522872 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride CAS No. 1269151-39-4

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

Cat. No.: B1522872
CAS No.: 1269151-39-4
M. Wt: 241.67 g/mol
InChI Key: DMRANWYUTLQCBY-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is a chemical compound characterized by its unique structure, which includes a 5-methyl-1,2,4-oxadiazol-3-yl group attached to an aniline moiety via a methoxy bridge. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride typically involves the following steps:

  • Formation of 5-Methyl-1,2,4-oxadiazol-3-yl Methanol: This intermediate can be synthesized through the reaction of appropriate oxadiazole precursors with methanol under acidic conditions.

  • Attachment to Aniline: The methoxy group of the oxadiazole intermediate is then reacted with aniline to form the desired compound. This step often requires the use of a coupling agent and a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as iron powder, hydrogen gas, and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Alkoxy, halo, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications in different industries.

Mechanism of Action

The mechanism by which 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure but differs in its furazan core.

  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol: This compound has a phenol group instead of an aniline group, leading to different chemical properties and applications.

Uniqueness: 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity set it apart from other similar compounds.

Properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRANWYUTLQCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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